Cas no 495386-09-9 (4-butoxy-3-ethoxybenzonitrile)

4-Butoxy-3-ethoxybenzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with butoxy and ethoxy functional groups. Its structure imparts unique physicochemical properties, making it valuable in specialized chemical synthesis and material science applications. The compound’s dual alkoxy substituents enhance solubility in organic solvents, facilitating its use as an intermediate in pharmaceuticals, agrochemicals, or liquid crystal formulations. Its nitrile group offers reactivity for further functionalization, enabling diverse derivatization pathways. The balanced lipophilicity from the butoxy and ethoxy chains may also contribute to optimized molecular interactions in designed systems. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial processes.
4-butoxy-3-ethoxybenzonitrile structure
4-butoxy-3-ethoxybenzonitrile structure
Product Name:4-butoxy-3-ethoxybenzonitrile
CAS No:495386-09-9
MF:C13H17NO2
MW:219.279583692551
MDL:MFCD02256175
CID:1023219
PubChem ID:7028107
Update Time:2025-06-11

4-butoxy-3-ethoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 4-butoxy-3-ethoxy- (9CI)
    • AK-968/40707309
    • BENZONITRILE, 4-BUTOXY-3-ETHOXY-
    • MFCD02256175
    • STK398126
    • 4-butoxy-3-ethoxybenzonitrile
    • 495386-09-9
    • AB01326829-02
    • NCGC00332736-01
    • DB-285736
    • AKOS000304624
    • 4-Butoxy-3-ethoxybenzonitrile, AldrichCPR
    • MDL: MFCD02256175
    • Inchi: 1S/C13H17NO2/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9H,3-5,8H2,1-2H3
    • InChI Key: PKEVVMNTMTZRNZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C#N)=CC=1OCC)CCCC

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.2Ų

4-butoxy-3-ethoxybenzonitrile Security Information

4-butoxy-3-ethoxybenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B429478-10mg
4-butoxy-3-ethoxybenzonitrile
495386-09-9
10mg
$ 50.00 2022-06-07
TRC
B429478-50mg
4-butoxy-3-ethoxybenzonitrile
495386-09-9
50mg
$ 70.00 2022-06-07
TRC
B429478-100mg
4-butoxy-3-ethoxybenzonitrile
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$ 95.00 2022-06-07
OTAVAchemicals
7020682538-50MG
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$29 2023-07-08
OTAVAchemicals
7020682538-100MG
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495386-09-9 95%
100MG
$52 2023-07-08
OTAVAchemicals
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4-butoxy-3-ethoxybenzonitrile
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$115 2023-07-08

Additional information on 4-butoxy-3-ethoxybenzonitrile

4-butoxy-3-ethoxybenzonitrile: A Comprehensive Overview

4-butoxy-3-ethoxybenzonitrile (CAS No. 495386-09-9) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound, characterized by its butoxy, ethoxy, and benzonitrile functional groups, exhibits a range of properties that make it valuable in various applications, particularly in the fields of pharmaceuticals, materials science, and chemical synthesis.

The molecular formula of 4-butoxy-3-ethoxybenzonitrile is C13H15NO2, and its molecular weight is approximately 225.26 g/mol. The compound is a white to off-white crystalline solid at room temperature, with a melting point ranging from 75 to 78°C. Its solubility in common organic solvents such as ethanol, methanol, and dichloromethane makes it easy to handle and process in laboratory settings.

In the realm of pharmaceutical research, 4-butoxy-3-ethoxybenzonitrile has shown promise as a potential lead compound for the development of new drugs. Recent studies have highlighted its ability to modulate specific biological pathways, making it an attractive candidate for further investigation. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 4-butoxy-3-ethoxybenzonitrile exhibited potent anti-inflammatory and anti-cancer activities. These findings suggest that the compound could be used as a scaffold for the design of novel therapeutic agents targeting various diseases.

Beyond its pharmaceutical applications, 4-butoxy-3-ethoxybenzonitrile has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. Research conducted at the University of California, Berkeley, demonstrated that thin films of 4-butoxy-3-ethoxybenzonitrile-based polymers exhibit excellent charge transport characteristics, making them promising candidates for use in organic field-effect transistors (OFETs) and organic solar cells.

The synthetic accessibility of 4-butoxy-3-ethoxybenzonitrile is another factor contributing to its widespread use. The compound can be synthesized via several routes, including the reaction of 4-bromoacetophenone with butyl alcohol and ethyl alcohol followed by nitrilation. This versatility in synthesis allows researchers to tailor the compound's properties by introducing various substituents or modifying reaction conditions.

In terms of safety and environmental impact, 4-butoxy-3-ethoxybenzonitrile is generally considered to be non-toxic and environmentally friendly when handled properly. However, like any chemical compound, it should be stored and used following standard laboratory safety protocols to minimize any potential risks.

The ongoing research into the properties and applications of 4-butoxy-3-ethoxybenzonitrile continues to expand its potential uses. For example, a recent study published in the Journal of Materials Chemistry C explored the use of 4-butoxy-3-ethoxybenzonitrile-based materials in advanced energy storage devices. The researchers found that these materials exhibited high capacitance and stability, making them suitable for use in supercapacitors and other energy storage applications.

In conclusion, 4-butoxy-3-ethoxybenzonitrile (CAS No. 495386-09-9) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and favorable properties make it an important molecule in both academic research and industrial settings. As research continues to uncover new uses and derivatives of this compound, its importance in various fields is likely to grow even further.

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